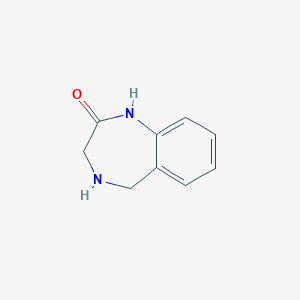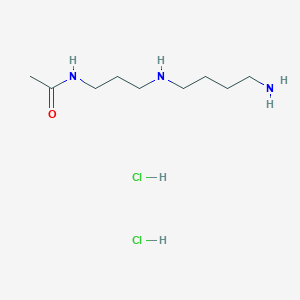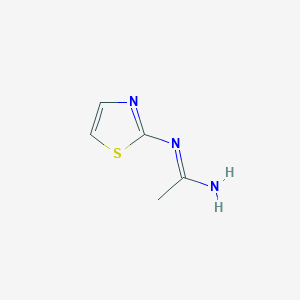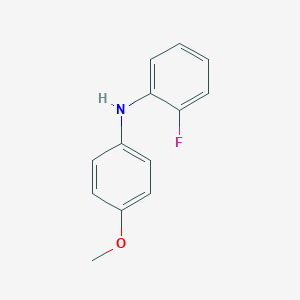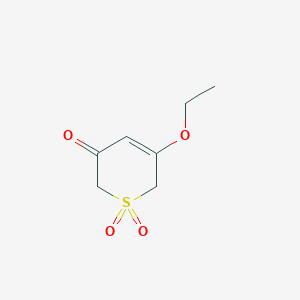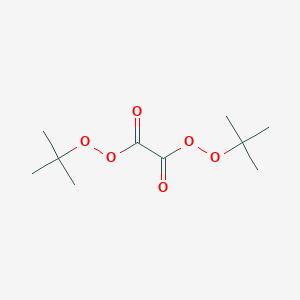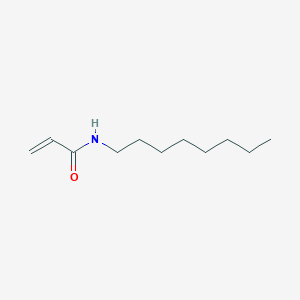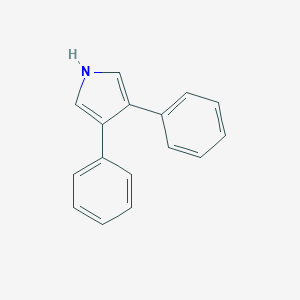
3,4-Diphenyl-1H-pyrrole
Descripción general
Descripción
3,4-Diphenyl-1H-pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The specific structure of 3,4-diphenyl-1H-pyrrole includes phenyl groups attached to the 3rd and 4th positions of the pyrrole ring, which can influence its electronic and physical properties.
Synthesis Analysis
The synthesis of substituted pyrroles, including those with diphenyl groups, often involves multistep reactions. For instance, 3,4-bis(trimethylsilyl)-1H-pyrrole serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles through regiospecific halogenation and cross-coupling reactions such as Sonogashira and Suzuki couplings . Another method for synthesizing bisthiolated pyrroles, which are structurally related to diphenylpyrroles, uses AlCl3-catalyzed thiolation/cyclization of homopropargylic azides . These methods highlight the synthetic versatility in accessing variously substituted pyrroles.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques. For example, 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was characterized using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis . Density functional theory (DFT) calculations can also be used to predict the optimal molecular structure and to understand the electronic properties of these compounds .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. Electrophilic aromatic substitution and nucleophilic transformations are common for this class of compounds . The presence of diphenyl groups can influence the reactivity and the types of reactions that the pyrrole compound can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylpyrrole derivatives can be significantly altered by the substituents on the pyrrole ring. For instance, the introduction of bisthio groups can improve the electronic properties of pyrrole-based semiconductors . The photophysical properties of pyrrolo[3,2-b]pyrrole derivatives, which are structurally related to 3,4-diphenyl-1H-pyrrole, show weak luminescence and the presence of a long-lived low energy state . Additionally, the anti-corrosion activity of certain pyrrole derivatives has been evaluated, indicating potential applications in material science .
Aplicaciones Científicas De Investigación
Photoluminescence and Material Science
Soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, a related compound to 3,4-Diphenyl-1H-pyrrole, have been synthesized and studied for their absorption and fluorescence spectra. These compounds exhibit small solvatochromism of absorption and a moderate positive solvatochromism of fluorescence, making them promising for applications in materials science, particularly in the development of fluorescent materials and organic electronics. The fluorescence in the polycrystalline solid-state of these compounds spans a wide range in the visible and near-infrared region, indicating their potential use in optoelectronic devices (Lun̆ák et al., 2011).
Conjugated Polymers and Electronic Applications
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units have been developed for potential electronic applications. These polymers are synthesized using palladium-catalysed aryl-aryl coupling reactions and exhibit strong photoluminescence, making them suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Their good solubility and processability into thin films further enhance their applicability in the electronics industry (Beyerlein & Tieke, 2000).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis pathways of 1,4-Diketopyrrolo[3,4-c]pyrroles, closely related to 3,4-Diphenyl-1H-pyrrole, have been explored, revealing significant insights into the formation and transformation of this class of compounds. These studies provide a foundation for developing new synthetic methods and understanding the reactivity of pyrrole-based compounds, which are crucial for designing new materials and pharmaceuticals (Iqbal et al., 2010).
Semiconducting Properties and Thin Film Applications
Research on the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, which are structurally similar to 3,4-Diphenyl-1H-pyrrole, indicates their potential as semiconducting materials. These compounds, when used in thin films, have shown promising structural ordering and electronic properties, making them suitable for applications in organic electronics and thin-film transistors (Gendron et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-diphenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPLWDGXYMKCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492638 | |
| Record name | 3,4-Diphenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diphenyl-1H-pyrrole | |
CAS RN |
1632-48-0 | |
| Record name | 3,4-Diphenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

